2-Methyl-1,6-naphthyridin-3-ol
Overview
Description
2-Methyl-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a hydroxyl group at the third position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine core, followed by functionalization to introduce the hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 2-Methyl-1,6-naphthyridin-3-one, while reduction can yield different reduced derivatives.
Scientific Research Applications
2-Methyl-1,6-naphthyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar core structure but lacking the methyl and hydroxyl groups.
2-Methyl-1,8-naphthyridin-3-ol: A similar compound with a different arrangement of nitrogen atoms in the ring.
2-Hydroxy-1,6-naphthyridine: A compound with a hydroxyl group but without the methyl group.
Uniqueness
2-Methyl-1,6-naphthyridin-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Overview
2-Methyl-1,6-naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. The presence of a hydroxyl group at the third position and a methyl group at the second position enhances its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies typically assess its effectiveness against various bacterial strains using standard inhibition assays. For instance:
- Methodology : Disk diffusion and broth microdilution methods are commonly employed to evaluate antimicrobial efficacy.
- Findings : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
This compound is also being investigated for its anticancer capabilities. Various studies have focused on its effects on different cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : In vitro studies indicate that this compound can induce apoptosis in cancer cells, with IC50 values ranging from 5 to 15 µM depending on the cell line .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 6.53 | Induces apoptosis |
HeLa | 7.88 | Cell cycle arrest |
A549 | 10.00 | Inhibition of proliferation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various animal models.
- Methodology : Carrageenan-induced paw edema model in rats.
- Findings : Significant reduction in swelling was observed at doses of 20 mg/kg, indicating its utility in treating inflammatory conditions .
Other Biological Activities
The compound has also been evaluated for additional pharmacological effects:
- Anti-HIV Activity : Preliminary studies suggest that it may inhibit HIV replication in vitro .
- Analgesic Properties : Pain-relief efficacy has been tested in animal models, showing promising results comparable to standard analgesics .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : It is believed to disrupt bacterial metabolic processes by inhibiting key enzymes involved in cell wall synthesis.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity :
- Conducted on MCF7 cells revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Against MRSA :
- A study demonstrated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth with an MIC value of 12 µg/mL.
Properties
IUPAC Name |
2-methyl-1,6-naphthyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVIMHRWJJKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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